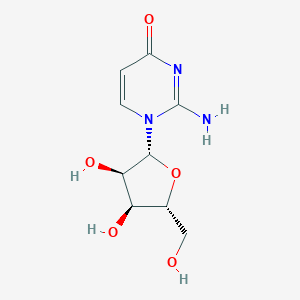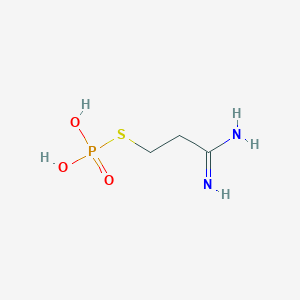
(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane)
Descripción general
Descripción
(trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) is a synthetic organic compound characterized by the presence of a difluorophenyl group and a vinyl group attached to a bicyclohexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and cyclohexane derivatives.
Reaction Conditions: The key steps involve the formation of the vinyl group and the coupling of the difluorophenyl group to the bicyclohexane structure. This can be achieved through various organic reactions such as Friedel-Crafts alkylation, Heck coupling, or Suzuki coupling.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield epoxides, while reduction could produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its difluorophenyl group could impart unique biological activity, making it a candidate for drug discovery and development.
Industry
In the industrial sector, (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mecanismo De Acción
The mechanism by which (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group could enhance binding affinity and selectivity, while the vinyl group may participate in covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
(trans,trans)-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane): Similar structure with an ethyl group instead of a vinyl group.
(trans,trans)-4-(3,4-Difluorophenyl)-4’-methyl-1,1’-bi(cyclohexane): Contains a methyl group instead of a vinyl group.
(trans,trans)-4-(3,4-Difluorophenyl)-4’-propyl-1,1’-bi(cyclohexane): Features a propyl group in place of the vinyl group.
Uniqueness
The presence of the vinyl group in (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) distinguishes it from similar compounds. This vinyl group can participate in unique chemical reactions, such as polymerization or cross-linking, which are not possible with the ethyl, methyl, or propyl analogs.
Propiedades
IUPAC Name |
4-[4-(4-ethenylcyclohexyl)cyclohexyl]-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h2,11-17H,1,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFLDQIYGBNZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475768 | |
| Record name | 1~4~-Ethenyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142400-92-8 | |
| Record name | 1~4~-Ethenyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-trans-Vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-1,2-difluo rbenzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



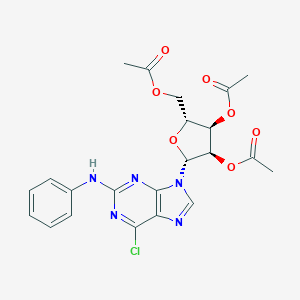
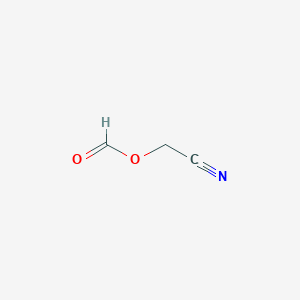
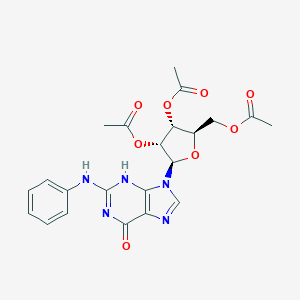

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)


